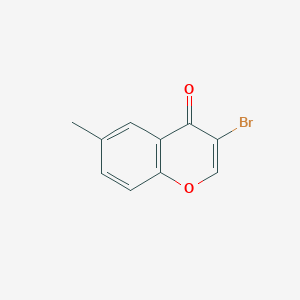

3-溴-6-甲基色酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

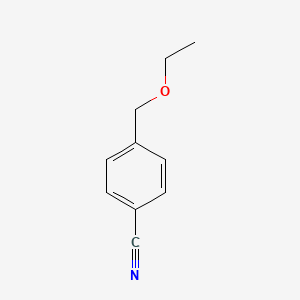

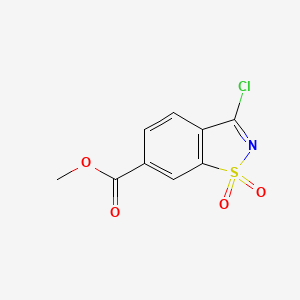

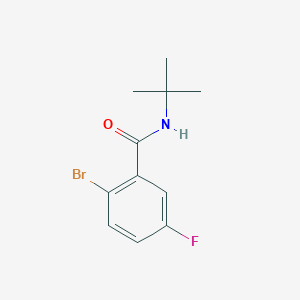

3-Bromo-6-methylchromone is a compound that belongs to the chromone family, characterized by the chromone structure, a benzopyranone framework where the oxygen atom is part of a pyran ring. This structure is significant in medicinal chemistry due to its presence in various biologically active compounds. Although the provided papers do not directly discuss 3-Bromo-6-methylchromone, they offer insights into the synthesis, reactions, and properties of closely related chromone derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of chromone derivatives often involves the construction of the chromone core followed by functionalization at various positions. For instance, the synthesis of Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones is achieved through a Mannich reaction and subsequent aza-Michael reaction and SeO2 oxidation . Similarly, the synthesis of 3-(dichloroacetyl)chromone from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one and dichloroacetyl chloride is described, which could be related to the synthesis of 3-Bromo-6-methylchromone by substituting the appropriate bromo and methyl precursors . Additionally, the synthesis of 2,3,6,8-tetrasubstituted chromone scaffolds involves palladium-mediated reactions, indicating the potential for diverse substitution patterns on the chromone core .

Molecular Structure Analysis

The molecular structure of chromone derivatives is characterized by the planarity of the organic skeleton due to π-bonding delocalization. This feature is crucial for the interaction of chromones with biological targets. For example, the crystal structure analysis of brominated biindenylidenedione derivatives reveals how bromine substitution can affect molecular arrangement and properties . Similarly, the influence of a bulky bromine atom on the crystal packing of substituted trifluoromethylchromones is studied, which could be relevant to understanding the steric effects of bromine in 3-Bromo-6-methylchromone .

Chemical Reactions Analysis

Chromone derivatives undergo various chemical reactions that allow for further functionalization. The reactions of 3-formylchromone with active methylene and methyl compounds lead to the formation of different heterocyclic systems . The pseudo-five-component reaction involving 3-formylchromones, Meldrum's acid, isocyanides, and primary arylamines results in the formation of chromone-containing tripeptides . These reactions demonstrate the reactivity of the chromone core and its utility in constructing complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromone derivatives are influenced by their substituents. For instance, the introduction of bromine atoms in biindenylidenedione derivatives significantly affects their UV-Vis absorption spectra, photochromic, and photomagnetic properties . The presence of a trifluoromethyl group and its rotational disorder around the CCF3 bond in trifluoromethylchromones suggests that substituents can impact the molecular dynamics and electronic properties . The vibrational spectroscopic, NBO, and HOMO-LUMO studies of 2-amino 6-bromo 3-formylchromone provide insights into the electronic structure and potential reactivity of the molecule .

科学研究应用

抗菌和抗生物膜活性

研究表明,色酮衍生物对多种病原体表现出抗菌和抗生物膜活性 . 3-溴-6-甲基色酮 可以探索其在破坏生物膜和抑制细菌生长方面的功效,这在医疗器械涂层和感染控制中至关重要。

化学研究和试剂

作为一种试剂,3-溴-6-甲基色酮 用于化学研究,以研究不同的化学反应和机制。 它可用于制备含色酮的磺酰胺和其他色酮衍生物,这些衍生物在药物化学领域引起了兴趣 .

多药耐药研究

色酮衍生物已被研究其在逆转癌细胞多药耐药方面的潜力 . 3-溴-6-甲基色酮 可以研究其通过克服肿瘤细胞中的耐药机制来增强化疗药物功效的能力。

作用机制

Target of Action

It has been used in studies investigating the reversal of multidrug resistance in human colon cancer and mouse lymphoma cells transfected with the human mdr1 gene .

Mode of Action

It’s known that it interacts with its targets, possibly influencing the function of the mdr1 gene, which encodes a protein responsible for drug resistance in cancer cells .

Biochemical Pathways

It’s likely that it influences pathways related to drug resistance in cancer cells, given its use in studies investigating multidrug resistance .

Result of Action

In terms of molecular and cellular effects, 3-Bromo-6-methylchromone has been shown to have cytotoxic activity against normal and tumor cells . Some 3-formylchromone derivatives, which include 3-Bromo-6-methylchromone, have shown tumor cell-specific cytotoxicity .

属性

IUPAC Name |

3-bromo-6-methylchromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGSIDWZOPALIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641063 |

Source

|

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102653-68-9 |

Source

|

| Record name | 3-Bromo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1290865.png)